

# Application Note: Flow Cytometry Analysis of Global Histone Acetylation

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## Compound of Interest

Compound Name: Acetyl-L-lysine

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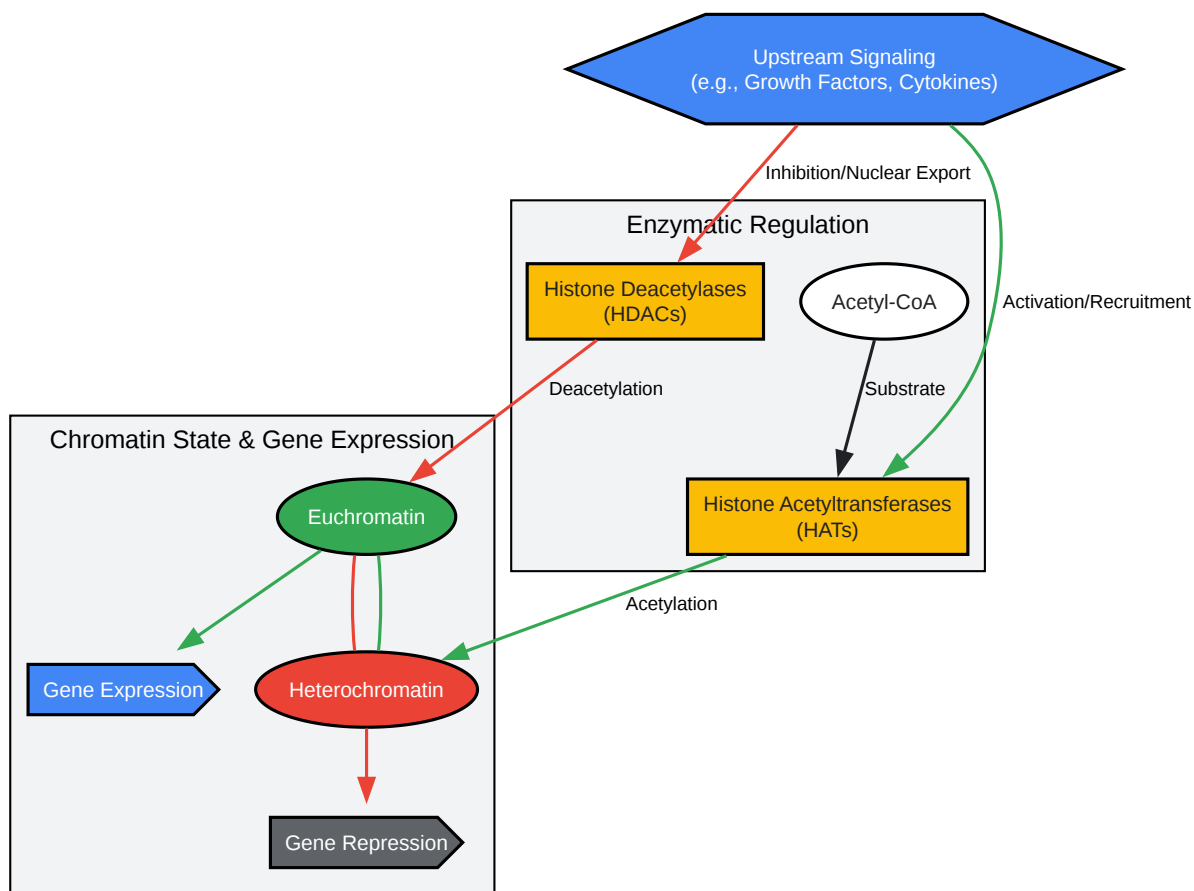
## Introduction

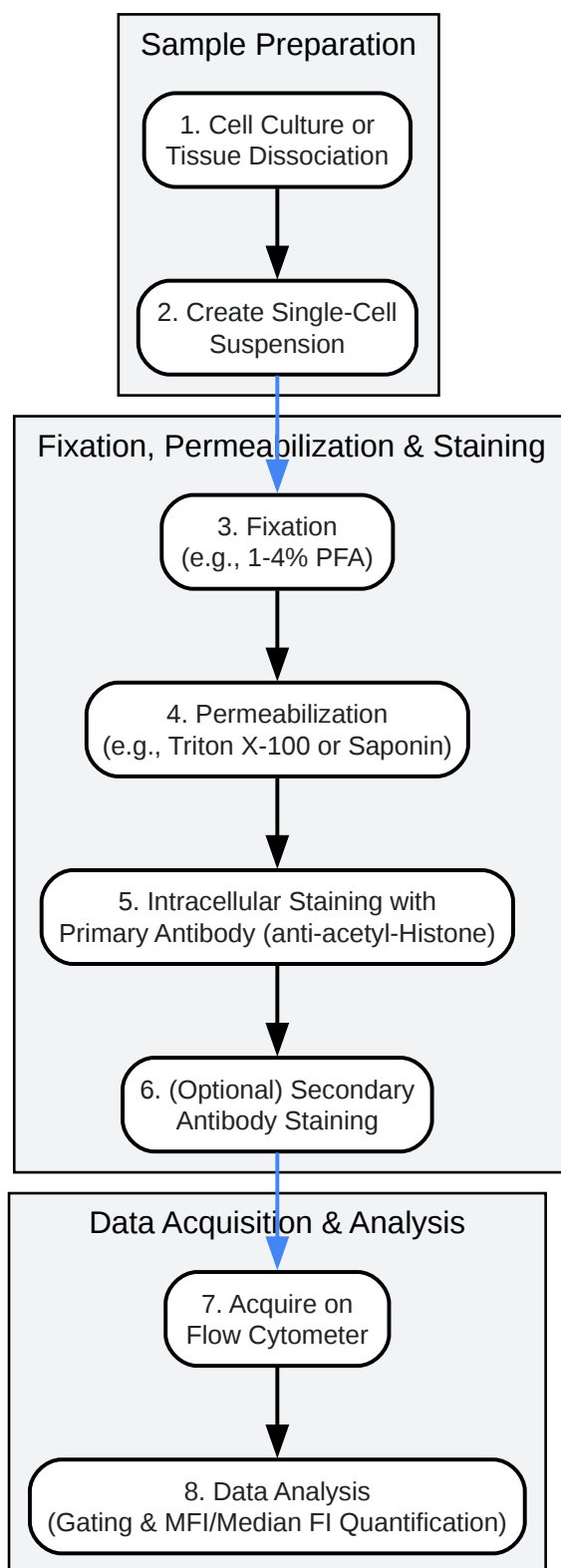
Histone acetylation is a key epigenetic modification that plays a crucial role in regulating gene expression. The addition of acetyl groups to lysine residues on histone tails, catalyzed by histone acetyltransferases (HATs), neutralizes their positive charge, leading to a more relaxed chromatin structure that is generally associated with transcriptional activation.<sup>[1][2]</sup> Conversely, the removal of these acetyl groups by histone deacetylases (HDACs) results in chromatin condensation and transcriptional repression.<sup>[1][3][4]</sup> Dysregulation of histone acetylation is implicated in various diseases, including cancer, making HATs and HDACs attractive therapeutic targets.<sup>[3][5]</sup>

Flow cytometry offers a powerful, high-throughput method to quantify global histone acetylation levels at the single-cell level.<sup>[2][6][7][8]</sup> This technique is invaluable for basic research to understand the dynamics of histone modifications and for drug development to assess the pharmacodynamic effects of HAT and HDAC inhibitors (HDACi).<sup>[6][9][10][11]</sup> This application note provides detailed protocols for the analysis of global histone acetylation by flow cytometry, guidance on data presentation, and diagrams of the relevant biological pathway and experimental workflow.

## Signaling Pathway: Regulation of Histone Acetylation

The balance between histone acetylation and deacetylation is tightly controlled by the opposing activities of HATs and HDACs.[3][12] These enzymes are often recruited to specific gene loci by transcription factors in large multi-protein complexes.[12] Various signaling pathways can modulate the activity of HATs and HDACs, thereby influencing global histone acetylation levels and gene expression patterns.[12] For instance, cellular signaling can lead to the phosphorylation and nuclear export of certain HDACs, promoting histone hyperacetylation and the expression of target genes.[12]





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